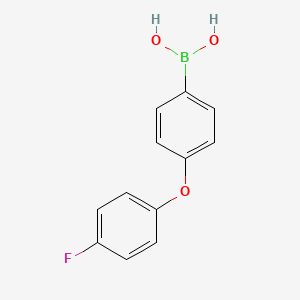

(4-(4-Fluorophenoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLDWIUCAAJXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620776 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361437-00-5 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(4-Fluorophenoxy)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

Abstract

This compound (CAS No. 361437-00-5) is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] Its unique structure, featuring a stable boronic acid moiety, a diaryl ether linkage, and a terminal fluorine atom, makes it an invaluable reagent for introducing the 4-fluorophenoxy-phenyl group into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document offers field-proven insights and detailed experimental protocols designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3] These compounds are favored for their moderate reactivity, high functional group tolerance, and generally low toxicity.

This compound is a designer reagent within this class. Its utility stems from the strategic incorporation of two key structural motifs highly sought after in medicinal chemistry:

-

Diaryl Ether Linkage: This scaffold is prevalent in numerous biologically active compounds, offering a balance of rigidity and conformational flexibility.

-

Terminal Fluorine Atom: The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties such as lipophilicity.[4]

Consequently, this boronic acid serves as a specialized and efficient precursor for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

Core Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 361437-00-5 | [1] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid/powder | Inferred from analogues |

| Purity | Typically ≥95% | [1] |

| SMILES | OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1 | [1] |

While the exact melting point is not widely published, it is a stable solid at room temperature. For comparison, the closely related analogue 4-(4′-Fluorobenzyloxy)phenyl)boronic acid has a melting point of 165-170 °C. Boronic acids are known to undergo dehydration upon heating to form cyclic boroxine anhydrides.

Solubility and Stability

Based on the behavior of similar phenylboronic acid derivatives, the following solubility profile can be expected:

-

High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone).

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

-

Low Solubility: Water, nonpolar hydrocarbons (e.g., Hexanes, Toluene).[5]

Expert Insight: The low solubility in water can be overcome during reactions by using a strong aqueous base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid to a more soluble boronate salt. This is a key principle in designing effective Suzuki coupling conditions.

The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly from moisture.[2]

Safety, Handling, and Storage

As with related arylboronic acids, this compound should be handled with appropriate care. The primary hazards are:

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles (European standard - EN 166).[6]

-

Hand Protection: Nitrile or other suitable protective gloves.[6]

-

Skin and Body Protection: Laboratory coat and appropriate clothing to prevent skin exposure.[6]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8] Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[2]

Synthesis of this compound

The most common and reliable laboratory synthesis of arylboronic acids proceeds via an organometallic intermediate derived from the corresponding aryl halide. The logical precursor for this synthesis is 1-bromo-4-(4-fluorophenoxy)benzene.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the target boronic acid.

Detailed Synthetic Protocol

This protocol is based on well-established methods for arylboronic acid synthesis.[9]

Step 1: Synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene (Precursor)

-

To an oven-dried flask under an inert atmosphere, add 4-bromophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir overnight.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the precursor diaryl ether.

Step 2: Synthesis of this compound

-

Dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate (B(O-iPr)₃, 1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) at 0 °C until the mixture is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product with ethyl acetate or diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) or by washing with a nonpolar solvent like hexanes to afford the pure boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl or related structures.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) species and proceeds through a well-understood catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The choice of aryl halide is critical; reactivity follows the order I > Br > Cl.

-

Activation & Transmetalation: The boronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar'-B(OH)₃]⁻). This complex transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new Pd(II)-diaryl intermediate. This is the rate-determining step for many systems. The electron-withdrawing nature of the fluorine in our title compound can subtly influence the nucleophilicity of the boronate, a factor to consider when optimizing reaction conditions.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (Ar-Ar') and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol

This section provides a robust, general protocol for the coupling of this compound with a generic aryl bromide.

Materials and Reagents

| Reagent/Material | M.W. | Amount (mmol) | Equiv. |

| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |

| This compound | 232.02 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | 2.5 | 2.5 |

| Toluene (Solvent) | - | 5 mL | - |

| Ethanol (Solvent) | - | 2.5 mL | - |

| Water (Solvent) | - | 2.5 mL | - |

Experimental Workflow Diagram

Caption: Standard workflow for a Suzuki coupling experiment.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 278 mg), and potassium carbonate (2.5 mmol, 345 mg).

-

Solvent Addition: Add toluene (5 mL), ethanol (2.5 mL), and deionized water (2.5 mL).

-

Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the limiting aryl bromide.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Applications in Research and Drug Development

The (4-(4-fluorophenoxy)phenyl) moiety is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. While specific drug syntheses using this exact boronic acid may be proprietary, its role as a key intermediate is clear. It provides a direct and efficient route to introduce this specific pharmacophore during lead optimization campaigns.

For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been investigated for their potential as anticancer agents.[10] The synthesis of such complex structures is greatly facilitated by Suzuki coupling reactions, where this compound could be a key reactant to build the core scaffold. Its use allows medicinal chemists to rapidly generate analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a sophisticated and highly valuable reagent for modern organic synthesis. Its well-defined structure allows for the precise and reliable introduction of the 4-fluorophenoxy-phenyl motif, a common and desirable feature in pharmaceutical and materials science research. By understanding its fundamental properties, handling requirements, and the mechanistic nuances of its application in Suzuki-Miyaura coupling, researchers can effectively leverage this compound to construct complex molecular targets with high efficiency.

References

- 1. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]

- 2. 361437-00-5|this compound|BLD Pharm [bldpharm.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid | C13H12BFO3 | CID 16218069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Abstract: (4-(4-Fluorophenoxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, most notably as a key precursor in the synthesis of advanced pharmaceutical agents. Its diaryl ether structure combined with the versatile boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction: Significance and Synthetic Overview

This compound, with CAS Number 361437-00-5, is an organoboron compound of significant interest in drug discovery.[1][2] Arylboronic acids are recognized as crucial intermediates in the synthesis of various pharmaceuticals.[3] The incorporation of a boronic acid group into bioactive molecules can modify selectivity, improve physicochemical properties, and enhance pharmacokinetic profiles.[4] This has led to the development and approval of several boronic acid-containing drugs.[5][6][7]

The synthesis of this target molecule, which features a C-B bond on a diaryl ether scaffold, primarily relies on the conversion of an aryl halide precursor. The principal strategies, which will be detailed herein, include:

-

Palladium-Catalyzed Miyaura Borylation: A robust and widely used method employing a palladium catalyst to couple an aryl halide with a diboron reagent.

-

Halogen-Metal Exchange followed by Borylation: A classic organometallic approach using organolithium or Grignard reagents to form a reactive intermediate that is subsequently trapped by a borate ester.

Each method offers distinct advantages regarding functional group tolerance, reaction conditions, and scalability. This guide will dissect these methods to provide a comprehensive operational understanding.

Core Synthesis Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is arguably the most common and versatile method for synthesizing arylboronic esters.[8] It involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[9] This method is prized for its mild reaction conditions and excellent tolerance of various functional groups, which might not be compatible with highly reactive organolithium or Grignard intermediates.[8][9]

Principle and Rationale

The reaction begins with the oxidative addition of the aryl halide (1-bromo-4-(4-fluorophenoxy)benzene) to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, which is activated by the base (commonly potassium acetate, KOAc). The cycle concludes with reductive elimination, yielding the desired boronic ester and regenerating the Pd(0) catalyst.

The choice of base is critical; it must be strong enough to facilitate the transmetalation but not so strong as to promote a competing Suzuki coupling side-reaction with the product.[9] Potassium acetate is often optimal as it forms an (acetato)palladium(II) complex after oxidative addition, which is more reactive in the subsequent transmetalation step due to the high oxophilicity of boron.[8]

Mandatory Visualization: Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester of this compound, which is then hydrolyzed to the final product.

Materials:

-

1-Bromo-4-(4-fluorophenoxy)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and anhydrous potassium acetate (1.5 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Hydrolysis: Dissolve the crude boronic ester in a suitable solvent mixture (e.g., acetone/water). Add an aqueous solution of HCl and stir vigorously at room temperature until hydrolysis is complete (as monitored by TLC).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[10]

Core Synthesis Strategy 2: Halogen-Metal Exchange and Borylation

This classical organometallic approach offers a powerful alternative to palladium-catalyzed methods. It proceeds in two distinct steps: first, the generation of a highly nucleophilic organometallic reagent (organolithium or Grignard) from the aryl bromide precursor, and second, the electrophilic trapping of this intermediate with a borate ester.[11]

Principle and Rationale

Lithiation-Borylation: This method involves the reaction of 1-bromo-4-(4-fluorophenoxy)benzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[12] This effects a rapid bromine-lithium exchange, generating an aryllithium intermediate.[11] This highly reactive species is then quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate complex is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.[13][14] The low reaction temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.[15]

Grignard-Mediated Borylation: Similar to the lithiation route, this method begins with the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal.[16][17] The resulting arylmagnesium bromide is then treated with a borate ester. While generally less reactive than organolithiums, Grignard reagents are often sufficient for this transformation and can sometimes be more tolerant of certain functional groups.[18]

Mandatory Visualization: Lithiation-Borylation Workflow

Caption: General workflow for the lithiation-borylation synthesis route.

Detailed Experimental Protocol (Lithiation-Borylation)

Materials:

-

1-Bromo-4-(4-fluorophenoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: Dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous THF in an oven-dried, multi-necked flask under a nitrogen atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[19]

-

Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

The choice between Miyaura borylation and halogen-metal exchange depends on several factors, including available equipment, substrate complexity, and desired scale.

| Parameter | Miyaura Borylation | Lithiation-Borylation | Grignard-Borylation |

| Functional Group Tolerance | High (Tolerates esters, ketones, etc.)[9] | Low (Incompatible with acidic protons) | Moderate |

| Reaction Temperature | Elevated (Typically 80-110 °C) | Cryogenic (-78 °C) | Room Temp to Reflux |

| Reagents | Pd catalyst, ligands, diboron esters | Pyrophoric n-BuLi, borate esters | Mg metal, borate esters |

| Key Advantage | Broad substrate scope, operational simplicity | Rapid reaction, high yields for simple substrates | Lower cost than lithiation, avoids pyrophorics |

| Key Disadvantage | Catalyst cost, potential for dehalogenation[20] | Requires stringent anhydrous/anaerobic conditions | Initiation can be difficult, lower yields |

Purification and Quality Control

Regardless of the synthetic route, effective purification is critical. Arylboronic acids can be challenging to purify via standard silica gel chromatography.[10]

-

Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale.

-

Acid/Base Extraction: Exploiting the acidic nature of the boronic acid allows for purification through basic washes to remove non-acidic impurities.[21][22]

-

Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[10]

A crucial consideration is the potential for protodeboronation, a side reaction where the C-B bond is cleaved, particularly under basic or acidic aqueous conditions.[23] Careful control of pH and temperature during work-up and purification is essential to minimize this impurity.

Conclusion

The synthesis of this compound is well-established, with both modern palladium-catalyzed methods and classic organometallic routes providing viable pathways. The Miyaura borylation offers superior functional group tolerance and is often the method of choice in complex molecule synthesis. In contrast, lithiation-borylation provides a rapid and high-yielding alternative for simpler precursors, provided that stringent anhydrous and cryogenic conditions can be maintained. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and beyond.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

ResearchGate. Proposed mechanism for the Miyaura borylation reaction. Available from: [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

ACS Publications. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. Available from: [Link]

-

University of Illinois Urbana-Champaign. THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. Available from: [Link]

-

National Institutes of Health. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available from: [Link]

-

Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available from: [Link]

-

WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available from: [Link]

-

SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]

-

University of Wisconsin-Green Bay. Preparation of the Grignard reagent, phenylmagnesium bromide. Available from: [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. Available from: [Link]

-

National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available from: [Link]

-

ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Available from: [Link]

-

University of Bristol. Lithiation- Borylation in Synthesis. Available from: [Link]

-

Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

University of Bristol. Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboron. Available from: [Link]

-

Reddit. Purification of boronic acids? : r/chemistry. Available from: [Link]

-

Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

-

National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

SciSpace. Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Available from: [Link]

-

National Institutes of Health. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Available from: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3. Available from: [Link]

-

PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available from: [Link]

-

MIT Technology Licensing Office. Boron-Containing Pharmacophore. Available from: [Link]

Sources

- 1. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]

- 2. 361437-00-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. reddit.com [reddit.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 19. sites.pitt.edu [sites.pitt.edu]

- 20. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 21. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 22. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 23. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(4-Fluorophenoxy)phenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-(4-Fluorophenoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in synthetic chemistry and materials science. As a derivative of phenylboronic acid, it is a crucial building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the fluorophenoxy moiety introduces specific electronic and steric properties, making it a valuable precursor in the development of pharmaceuticals and advanced materials.

Accurate and comprehensive characterization of this molecule is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, structure, and purity. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and supported by authoritative data on analogous compounds. We will explore the rationale behind the expected spectral features and outline standardized protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The structural integrity of a reagent is the foundation of its reactivity. Understanding the arrangement of atoms and functional groups is the first step in interpreting its spectroscopic signature.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 361437-00-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [2] |

| Molecular Weight | 232.02 g/mol | [2][3] |

| IUPAC Name | this compound |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The presence of ¹¹B and ¹⁹F nuclei in the target molecule provides additional, highly specific probes for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is dominated by signals from the two distinct aromatic rings.

-

Aromatic Region (δ 7.0-8.0 ppm):

-

Fluorophenoxy Ring: The protons on this ring will appear as two distinct signals due to the fluorine substituent. The protons ortho to the fluorine will be coupled to it and to the meta protons, likely resulting in a triplet-like pattern (or a doublet of doublets). The protons meta to the fluorine will also show coupling, typically appearing as a doublet of doublets.

-

Boronic Acid Ring: The protons on the phenyl ring attached to the boron atom will also give rise to two signals. The protons ortho to the boronic acid group will appear as a doublet, and those meta (and ortho to the ether linkage) will appear as another doublet.

-

-

Boronic Acid Protons (B(OH)₂): The two hydroxyl protons on the boron atom typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In the presence of D₂O, this signal will disappear due to H-D exchange.

¹³C NMR Spectroscopy

Carbon NMR reveals the electronic environment of each carbon atom. Due to symmetry, fewer than 12 signals are expected.

-

Aromatic Carbons (δ 115-165 ppm): The spectrum will show distinct signals for the carbons of both phenyl rings. The carbon atoms directly bonded to fluorine and oxygen will be significantly shifted. The C-F coupling will be observable for the carbons on the fluorinated ring.

-

Ipso-Carbon (C-B): The carbon atom directly attached to the boron (the ipso-carbon) is a key diagnostic signal. It typically appears as a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus and is often found in the δ 130-140 ppm range.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is definitive for confirming the presence and oxidation state of the boron atom.

-

Chemical Shift: For tricoordinate arylboronic acids (sp² hybridized), a single, often broad, resonance is expected in the range of δ 27-33 ppm.[5][6][7] This distinguishes it from the tetracoordinate boronate esters or borate complexes (sp³ hybridized), which appear significantly upfield (δ 5-15 ppm).[6][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR provides a highly sensitive and specific signal for the fluorine atom.

-

Chemical Shift: A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift provides information about its electronic environment. Long-range coupling to the ortho-protons on the same ring may be observed, often resulting in a triplet-like multiplet in a proton-coupled ¹⁹F spectrum.[9][10]

Table 2: Summary of Expected NMR Data (Solvent: DMSO-d₆)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.0 - 8.2 | br s | B(OH)₂ |

| 7.8 - 7.9 | d | Protons ortho to -B(OH)₂ | |

| 7.2 - 7.3 | t | Protons ortho to -F | |

| 7.1 - 7.2 | m | Protons meta to -F | |

| 7.0 - 7.1 | d | Protons meta to -B(OH)₂ | |

| ¹³C | ~160 | d (¹JCF) | C-F |

| 115-160 | m | Aromatic C, C-O | |

| ~135 | br s | C-B | |

| ¹¹B | 27 - 33 | br s | B(OH)₂ |

| ¹⁹F | -110 to -125 | m | Ar-F |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹¹B & ¹⁹F NMR Acquisition: Tune the probe to the respective frequencies for ¹¹B and ¹⁹F and acquire standard one-pulse spectra. These nuclei are highly sensitive, so acquisition times are typically short.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

O-H Stretch: A very prominent, broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid's hydroxyl groups.[11][12]

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic asymmetric stretching vibration for the B-O bond in arylboronic acids is typically observed between 1330-1390 cm⁻¹.[13][14]

-

C-O-C Stretch: A strong band corresponding to the aryl ether C-O-C asymmetric stretch is expected around 1240 cm⁻¹.

-

C-F Stretch: A strong absorption band for the C-F bond is typically found in the 1150-1250 cm⁻¹ region.

Table 3: Summary of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 3400 | Strong, Broad | O-H Stretch (B-OH) |

| 3030 - 3100 | Medium, Sharp | Aromatic C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic C=C Stretch |

| 1330 - 1390 | Strong | Asymmetric B-O Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch |

| 1150 - 1250 | Strong | C-F Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

-

Molecular Ion Peak [M]: The molecular weight is 232.02 Da. In a high-resolution mass spectrum, this would be the most valuable piece of data for confirming the elemental composition. The presence of boron's two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments.

-

Key Fragmentation Pathways:

-

Loss of Water: Dehydration from the boronic acid moiety is a common fragmentation pathway.

-

Ether Bond Cleavage: Scission of the C-O ether bond can lead to fragments corresponding to the fluorophenoxy and phenylboronic acid moieties.

-

Boronic Acid Fragmentation: The unimolecular decomposition of the temporary negative ion often leads to characteristic fragments like BO⁻ and BO₂⁻.[15]

-

Table 4: Summary of Expected Mass Spectrometry Data (ESI-)

| m/z Value | Interpretation |

|---|---|

| ~231.0 | [M-H]⁻ (Deprotonated molecule) |

| ~121.0 | [C₆H₄B(OH)₂]⁻ (Phenylboronic acid fragment after ether cleavage) |

| ~111.0 | [C₆H₄FO]⁻ (Fluorophenoxide fragment) |

| 42.8 / 41.8 | [BO₂]⁻ (¹¹B and ¹⁰B isotopes) |

| 26.8 / 25.8 | [BO]⁻ (¹¹B and ¹⁰B isotopes) |

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.[16]

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water and acetonitrile (often with 0.1% formic acid or ammonium acetate).

-

Mass Spectrometry:

-

Ionization: Use an Electrospray Ionization (ESI) source, operating in either positive or negative ion mode. Negative mode is often effective for boronic acids.

-

Analysis: Acquire data using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 231) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum for structural confirmation.

-

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and efficient characterization of the material, where each technique validates the others.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR collectively provide an unambiguous map of the molecular structure. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the diagnostic O-H and B-O stretches of the boronic acid moiety. Finally, mass spectrometry validates the molecular weight and elemental composition. By following the detailed protocols and interpreting the data against the expected values outlined in this guide, researchers can confidently verify the structure, identity, and purity of this versatile chemical building block, ensuring its reliable performance in subsequent applications.

References

-

W. R. M. D. P. M. Wasantha, K. D. D. Gunanto, J. C. F. D. C. Lacerda, C. A. O'Keefe, J. V. Hanna and Y. A. D. D. S. Amarasinghe, "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters," PubMed, 2012. [Online]. Available: [Link]

-

H. J. Bernstein, L. Andrews, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," Canadian Science Publishing, N/A. [Online]. Available: [Link]

-

L. Andrews, H. J. Bernstein, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," Canadian Science Publishing, N/A. [Online]. Available: [Link]

-

T. L. T. da Silva, "Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids," Beilstein Journals, 2017. [Online]. Available: [Link]

-

Request PDF, "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate," ResearchGate, 2019. [Online]. Available: [Link]

-

SDSU Chemistry, "11B NMR Chemical Shifts," SDSU, N/A. [Online]. Available: [Link]

-

S. L. White, J. D. Piper, S. H. Gellman and R. M. Corn, "Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces," PubMed, 2006. [Online]. Available: [Link]

-

Request PDF, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations," ResearchGate, 2017. [Online]. Available: [Link]

-

Request PDF, "1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride," ResearchGate, 2019. [Online]. Available: [Link]

-

PubChem, "4-Fluorophenylboronic acid," National Center for Biotechnology Information, N/A. [Online]. Available: [Link]

-

A. M. D'Amico, S. R. Diegelman and S. L. Wiskur, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations," ACS Publications, 2022. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "1H NMR," The Royal Society of Chemistry, N/A. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media," The Royal Society of Chemistry, N/A. [Online]. Available: [Link]

-

SpectraBase, "4-Fluorophenylboronic acid," Wiley, N/A. [Online]. Available: [Link]

-

SCIEX, "Quantitation of boronic acids at pg/mL levels of sensitivity," SCIEX, N/A. [Online]. Available: [Link]

-

M. M. R. R. Costa, G. García and F. Ferreira da Silva, "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids," MDPI, 2019. [Online]. Available: [Link]

-

ResearchGate, "13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles," ResearchGate, N/A. [Online]. Available: [Link]

-

S. K. Sahoo, S. K. Geda, A. Das, S. K. Nayak, S. K. Paidi, P. V. Bharatam and R. Srinivas, "Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule," PubMed, 2020. [Online]. Available: [Link]

-

PDF, "4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation," N/A, N/A. [Online]. Available: [Link]

-

ResearchGate, "Figure 4. Mass spectrometry-based structure elucidation. Fragmentation...," ResearchGate, N/A. [Online]. Available: [Link]

Sources

- 1. 361437-00-5 Cas No. | 4-(4-Fluorophenoxy)phenylboronic acid | Apollo [store.apolloscientific.co.uk]

- 2. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]

- 3. This compound | 361437-00-5 [sigmaaldrich.com]

- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Abstract

(4-(4-Fluorophenoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore for developing targeted therapeutics, particularly enzyme inhibitors.[1] The presence of the boronic acid moiety allows for reversible covalent interactions with diols, a feature exploited in sensors and drug delivery systems, while the fluorophenoxy group modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] This guide provides an in-depth technical overview of its molecular properties, a validated synthesis protocol, comprehensive characterization methodologies, and a detailed exploration of its anticipated crystal structure based on established principles of boronic acid crystallography.

Molecular & Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in its application. These identifiers are essential for regulatory compliance, sourcing, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 361437-00-5 | [4][5] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [4] |

| Molecular Weight | 232.02 g/mol | [4] |

| MDL Number | MFCD13182406 | [4] |

| Physical Form | Solid, powder | |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of arylboronic acids is a well-established field. The following protocol is adapted from standard methodologies for preparing similar compounds, such as the synthesis of 4-amino-3-fluorophenylboronic acid, which involves a lithium-halogen exchange followed by boronation.[2][6] This multi-step process ensures a high yield of the target compound.

Overall Synthesis Workflow

The synthesis proceeds via a Grignard or, more commonly, an organolithium intermediate, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.

Caption: A three-step workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Materials:

-

1-Bromo-4-(4-fluorophenoxy)benzene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

-

Triisopropyl borate (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 1-Bromo-4-(4-fluorophenoxy)benzene in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.[2]

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour.

-

Boronation: While maintaining the temperature at -78°C, add triisopropyl borate dropwise. The reaction is often exothermic; control the addition rate to keep the temperature stable. After addition, allow the mixture to stir at -78°C for 2 hours, then warm to room temperature and stir overnight.[2]

-

Hydrolysis & Extraction: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2] Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a diethyl ether/hexane mixture, to yield pure this compound as a white or off-white solid.

Spectroscopic and Thermal Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following methods are standard for arylboronic acids.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Temperature: 298 K.

-

Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO at δ ~2.50 ppm).[7]

-

Analysis: Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra.

Expected Spectral Data:

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Ar-H | ~8.0 | d | 2H | Protons ortho to B(OH)₂ |

| Ar-H | ~7.2 | t | 2H | Protons ortho to F |

| Ar-H | ~7.1 | m | 4H | Remaining aromatic protons |

| B(OH)₂ | ~8.2 | br s | 2H | Boronic acid protons |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Ar-C | ~160 (d, J≈245 Hz) | C-F |

| Ar-C | ~115-160 | Remaining aromatic carbons |

| Ar-C | ~130 (broad) | C-B(OH)₂ |

Note: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Protocol:

-

Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]

-

Sample Prep: A small amount of the solid powder is placed directly on the ATR crystal.

-

Spectral Range: 4000-400 cm⁻¹.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (from hydrogen-bonded boronic acid dimers) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition.

Protocol:

-

Technique: Electrospray Ionization (ESI) in negative ion mode is typically effective for boronic acids.

-

Analysis: Look for the [M-H]⁻ or adduct peaks. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.

Expected m/z:

-

Calculated Exact Mass: 232.0711

-

Expected ESI(-) Peak [M+HCOO]⁻: m/z 277.07

Crystallographic Analysis

Principles of Boronic Acid Crystal Packing

Arylboronic acids rarely exist as monomers in the solid state. The dominant intermolecular force is strong O-H···O hydrogen bonding between the boronic acid hydroxyl groups. This typically leads to the formation of cyclic dimers, creating a robust hydrogen-bonded synthon that dictates the primary packing arrangement.[8] The larger aromatic framework then organizes through weaker forces like π-π stacking and van der Waals interactions.

Caption: Intermolecular forces governing boronic acid crystal packing.

Protocol for Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the self-validating system for determining the crystal structure.

-

Crystal Growth:

-

Method: Slow evaporation is the most common technique.

-

Procedure: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like methanol/water). Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. High-quality, single crystals should form.

-

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Procedure: Mount a suitable crystal on a goniometer head. Center the crystal in the X-ray beam. Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Software: Use standard crystallographic software packages (e.g., SHELXT for solution, SHELXL for refinement).

-

Procedure:

-

Data Integration: Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refinement: Refine the atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other structural parameters against the experimental data to achieve the best fit, minimizing the R-factor.

-

-

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for an ideal crystal of this compound, based on common values for arylboronic acids.[8][9]

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 (common for centrosymmetric dimers) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α, γ (°) ** | 90 |

| β (°) | 90 - 110 |

| Volume (ų) | 1500 - 2000 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) ** | ~1.3 - 1.4 |

| R-factor (R1) | < 0.05 |

Applications in Drug Discovery and Development

The unique chemical properties of boronic acids make them valuable in medicinal chemistry.[10] The boron atom acts as a Lewis acid, enabling it to form a covalent, tetrahedral adduct with nucleophiles, such as the catalytic serine residue in serine proteases or the zinc-coordinated water molecule in metallo-β-lactamases.[11] This mechanism is the basis for the action of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[10][12]

-

Enzyme Inhibition: The (4-(4-Fluorophenoxy)phenyl) moiety provides a scaffold that can be tailored to fit into the active sites of specific enzymes. The boronic acid acts as a "warhead," forming a reversible covalent bond with key catalytic residues.[13][14]

-

Metabolic Stability: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.[15]

-

Targeted Delivery: Phenylboronic acid-based materials are being explored for drug delivery, as they can bind to the diol groups present in saccharides, which are often overexpressed on the surface of cancer cells.[3][16] This allows for targeted accumulation of therapeutic agents.

Conclusion

This compound is a meticulously designed chemical entity with significant potential. Its synthesis is achievable through robust, well-documented organometallic procedures. Its structure, confirmed through a suite of spectroscopic techniques, is dominated in the solid state by strong hydrogen-bonding interactions that favor dimeric synthons. This foundational understanding of its molecular and crystal structure is paramount for its rational application by researchers, scientists, and drug development professionals aiming to create next-generation diagnostics and therapeutics.

References

-

Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.

-

Cendron, R., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. National Institutes of Health (NIH).

-

Cendron, R., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate.

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.

-

Thakur, A. (2016). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.

-

Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid. Sigma-Aldrich.

-

Advanced ChemBlocks. (n.d.). [4-(4-Fluorophenoxy)phenyl]boronic acid. AChemBlock.

-

Chem-Impex. (n.d.). 4-Fluorophenylboronic acid. Chem-Impex.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Archives.

-

National Center for Biotechnology Information. (n.d.). B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. PubChem.

-

BLDpharm. (n.d.). This compound. BLDpharm.

-

Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed.

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenylboronic acid. PubChem.

-

Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Institutes of Health (NIH).

-

DiCesare, N., et al. (2002). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. National Institutes of Health (NIH).

-

Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate.

-

Kaur, H., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)phenylboronic acid. PubChem.

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. MIT.

-

Fisher Scientific. (n.d.). 4-Phenoxyphenylboronic acid, 95+%, Thermo Scientific. Fisher Scientific.

-

Şaş, E. B. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. ResearchGate.

-

BenchChem. (2025). Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide. BenchChem.

-

Premnath, D., et al. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [4-(4-Fluorophenoxy)phenyl]boronic acid 95% | CAS: 361437-00-5 | AChemBlock [achemblock.com]

- 5. 361437-00-5|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. diva-portal.org [diva-portal.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 16. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (4-(4-Fluorophenoxy)phenyl)boronic Acid in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-(4-Fluorophenoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and offers insights based on the behavior of analogous arylboronic acids.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties paramount. Solubility, a critical physicochemical parameter, directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a synthetic route.

Despite the widespread use of arylboronic acids, comprehensive solubility data in common organic solvents remains surprisingly scarce in the literature.[1][2][3] This guide aims to bridge that gap by providing a foundational understanding of the factors governing the solubility of this compound and empowering researchers with the methodology to determine it for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, several key features are at play:

-

The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to its potential for solubility in polar solvents.

-

Aromatic Rings: The two phenyl rings provide a significant nonpolar character to the molecule, favoring solubility in less polar organic solvents.

-

Ether Linkage: The oxygen atom in the phenoxy group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

-

Fluorine Substitution: The fluorine atom is highly electronegative, introducing a dipole moment and potentially influencing intermolecular interactions.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine is solvent and temperature-dependent and can complicate solubility measurements.[2]

Qualitative Solubility Profile: Insights from Analogous Compounds

Generally, phenylboronic acid exhibits:

-

High solubility in polar aprotic solvents like acetone and other ketones, as well as in ethers.[3][4][5]

-

Moderate solubility in chlorinated solvents such as chloroform.[3][4][5]

-

Very low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[3][4][5]

The introduction of the lipophilic 4-fluorophenoxy group is expected to increase the overall non-polar character of the molecule compared to unsubstituted phenylboronic acid. This suggests that this compound may exhibit enhanced solubility in moderately polar and non-polar organic solvents relative to its parent compound. Conversely, its solubility in highly polar, protic solvents like water is expected to be low.[6][7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of solubility is essential. The following is a robust, step-by-step protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (ensure purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

-

Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration of the solute in the solution has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted samples under the same HPLC conditions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Data Presentation: A Framework for Your Results

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Heptane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Tetrahydrofuran | 4.0 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 |

Safety Considerations

This compound, like many boronic acids, should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[9][10]

Conclusion

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid (CAS 361437-00-5) for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-(4-Fluorophenoxy)phenyl)boronic acid, identified by CAS number 361437-00-5, is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a fluorinated phenoxy moiety with a phenylboronic acid, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Boronic acids, as a class of compounds, are distinguished by their unique physicochemical and electronic characteristics. They are generally stable, have low toxicity, and their degradation product, boric acid, is considered environmentally benign.[1] The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 361437-00-5 | [3][4] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [3] |

| Molecular Weight | 232.02 g/mol | [3] |

| Appearance | White to off-white solid/powder | N/A (General observation from suppliers) |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Solubility: While specific quantitative solubility data in a range of solvents is not extensively published in peer-reviewed literature, arylboronic acids generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and have some solubility in water.[5] Their solubility can be influenced by the pH of the aqueous medium.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below.

Conceptual Synthetic Pathway

Figure 1: Conceptual synthetic pathway for this compound.

Exemplary Synthetic Protocol

The following is a representative, non-validated protocol based on general methods for arylboronic acid synthesis.[6][7]

Step 1: Synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene (Intermediate)

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol, 1-fluoro-4-iodobenzene, copper(I) iodide (catalytic amount), and potassium carbonate.

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(4-fluorophenoxy)benzene.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the intermediate, 1-bromo-4-(4-fluorophenoxy)benzene, in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes via syringe. The reaction mixture will typically change color, indicating the formation of the organolithium species.

-